3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide
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Overview
Description
3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide is a synthetic compound notable for its multifunctional applications in various fields, including medicinal chemistry, molecular biology, and industrial applications
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various targets in the body, leading to a wide range of biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected . These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers.
Pharmacokinetics
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents This suggests that the compound could potentially have good bioavailability
Result of Action
Given the broad range of activities associated with imidazole derivatives, the compound could potentially have a wide range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazole ring in the compound is known to interact with cytochrome P450 enzymes, potentially inhibiting their activity . Additionally, the pyrimidine moiety may interact with nucleic acids, affecting processes such as DNA replication and transcription . The benzamide group can form hydrogen bonds with various proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in apoptosis, thereby influencing cell survival . The compound also impacts cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to transcription factors or DNA, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide typically involves a multi-step process that includes the formation of intermediate compounds. One common approach starts with the preparation of 4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}aniline, followed by its reaction with 3-chlorobenzoyl chloride. The overall reaction conditions may include:
Solvents like dichloromethane or dimethylformamide
Base catalysts such as triethylamine or pyridine
Controlled temperatures ranging from room temperature to reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may utilize batch or continuous flow processes to optimize yield and purity. Key factors in industrial methods include:
Use of automated synthesis reactors
Precise control of reaction parameters (temperature, pressure, and time)
Implementation of purification techniques such as recrystallization or column chromatography
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, often with halogenating agents or nucleophiles.
Common Reagents and Conditions
Typical reagents and conditions for these reactions include:
Oxidation: Aqueous potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution; chlorine gas for electrophilic substitution.
Major Products Formed
Major products formed from these reactions can include various derivatives where functional groups on the benzamide, imidazole, or pyrimidine moieties are modified.
Scientific Research Applications
3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide has broad scientific research applications:
Chemistry: Utilized as an intermediate in the synthesis of complex molecules.
Biology: Studied for its potential interactions with cellular proteins and enzymes.
Medicine: Explored for its potential as a pharmacologically active compound, particularly in oncology and antimicrobial research.
Industry: Used in the development of novel materials and as a chemical probe in industrial processes.
Comparison with Similar Compounds
Compared to similar compounds, 3-chloro-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide stands out due to its unique combination of structural features and versatile reactivity. Similar compounds may include:
4-(1H-imidazol-1-yl)aniline: : Lacks the pyrimidine ring, making it less versatile in certain applications.
3-chlorobenzamide: : Simpler structure, lacking the imidazole and pyrimidine moieties, thus less multifunctional.
The specific properties and applications of this compound make it a compound of significant interest in various research and industrial fields.
Properties
IUPAC Name |
3-chloro-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O/c1-14-24-19(12-20(25-14)28-10-9-23-13-28)26-17-5-7-18(8-6-17)27-21(29)15-3-2-4-16(22)11-15/h2-13H,1H3,(H,27,29)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBQIXSZQRQPKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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